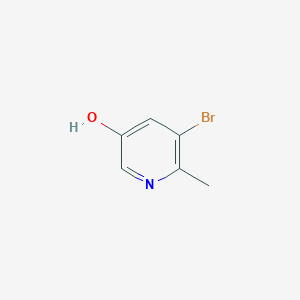

5-Bromo-6-methylpyridin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-6-methylpyridin-3-ol: is a chemical compound with the molecular formula C6H6BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylpyridin-3-ol can be achieved through several methods. One common method involves the bromination of 6-methylpyridin-3-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: this compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Nucleophiles: Amines, thiols, or organometallic reagents.

Catalysts: Palladium complexes for coupling reactions.

Major Products:

Oxidation Products: Aldehydes or carboxylic acids.

Substitution Products: Various substituted pyridines.

Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-6-methylpyridin-3-ol is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. It is also used in the synthesis of biologically active molecules .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors. Its derivatives have shown promise in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties. It is also used in the development of catalysts and as a reagent in chemical processes .

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also act as a ligand, binding to metal centers in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-methylpyridin-3-ol

- 6-Bromo-3-hydroxy-2-methylpyridine

- 2-Bromo-6-methylpyridine

Comparison: 5-Bromo-6-methylpyridin-3-ol is unique due to the specific positioning of the bromine, methyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in certain chemical reactions and biological studies .

Biologische Aktivität

5-Bromo-6-methylpyridin-3-ol is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article will explore its chemical properties, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C_7H_8BrNO

- Molecular Weight : 188.02 g/mol

The compound features a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the 6-position of a pyridine ring. This unique substitution pattern significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes, modulating their activity. The bromine atom may participate in halogen bonding, enhancing binding affinity.

- Ligand Properties : It acts as a ligand in coordination chemistry, capable of binding to metal centers that are crucial for catalytic processes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties:

- Antibacterial Effects : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values suggest it is comparable to established antibiotics like gentamicin .

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| MRSA | 62.5 | Gentamicin (125) |

| E. coli | 125 | Gentamicin (250) |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity:

- Fungal Strains Tested : It exhibited activity against Candida albicans and other fungal pathogens, with MIC values indicating effectiveness comparable to fluconazole .

Anti-inflammatory Potential

The compound is being investigated for its potential anti-inflammatory effects. Preliminary studies suggest it may inhibit pathways involved in inflammation, making it a candidate for further drug development targeting inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- Study on Enzyme Inhibition : A study focused on the compound's role as an enzyme inhibitor showed that it effectively inhibited specific enzymes involved in bacterial metabolism, thus demonstrating its potential as an antibacterial agent .

- Bioconversion Studies : Research involving microbial bioconversion indicated that while some derivatives of pyridine compounds were metabolized effectively, this compound did not undergo significant transformation when exposed to certain bacterial strains. This suggests that the bromine substituent may hinder metabolic processes .

Eigenschaften

IUPAC Name |

5-bromo-6-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMAKBXPOIUNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594051 |

Source

|

| Record name | 5-Bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-45-3 |

Source

|

| Record name | 5-Bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.